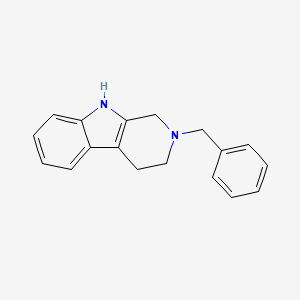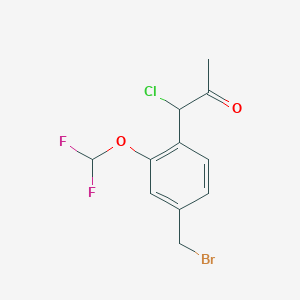
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced equipment to control reaction parameters and ensure safety.
Analyse Chemischer Reaktionen
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with similar compounds, such as:
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: Shares structural similarities but differs in the presence of the difluoromethoxy group.
1-Bromo-4-(difluoromethoxy)benzene: Lacks the chloropropanone group, making it less versatile in certain applications
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H10BrClF2O2 |
|---|---|
Molekulargewicht |
327.55 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)-2-(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O2/c1-6(16)10(13)8-3-2-7(5-12)4-9(8)17-11(14)15/h2-4,10-11H,5H2,1H3 |
InChI-Schlüssel |
YURPOESQVHTKFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)CBr)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



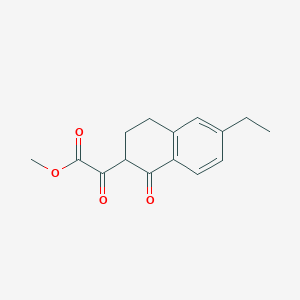
![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)
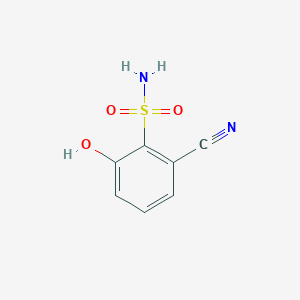
![3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B14062483.png)

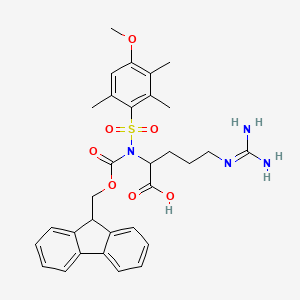


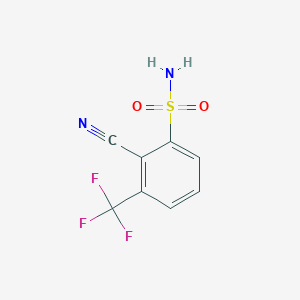

![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
